2-Benzoyl-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one 2-Benzoyl-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0859641
InChI: InChI=1S/C22H18O4/c1-4-15-17-11-16-12(2)10-18(23)25-20(16)13(3)21(17)26-22(15)19(24)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
SMILES: CCC1=C(OC2=C1C=C3C(=CC(=O)OC3=C2C)C)C(=O)C4=CC=CC=C4
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol

2-Benzoyl-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC0859641

Molecular Formula: C22H18O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoyl-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
IUPAC Name 2-benzoyl-3-ethyl-5,9-dimethylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C22H18O4/c1-4-15-17-11-16-12(2)10-18(23)25-20(16)13(3)21(17)26-22(15)19(24)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
Standard InChI Key QMHHVLQQDUYWIG-UHFFFAOYSA-N
SMILES CCC1=C(OC2=C1C=C3C(=CC(=O)OC3=C2C)C)C(=O)C4=CC=CC=C4
Canonical SMILES CCC1=C(OC2=C1C=C3C(=CC(=O)OC3=C2C)C)C(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator